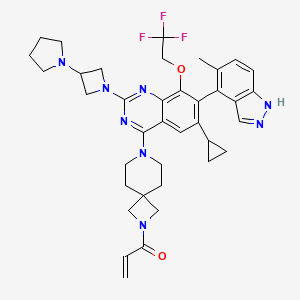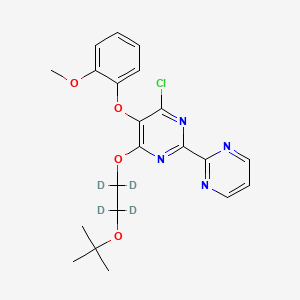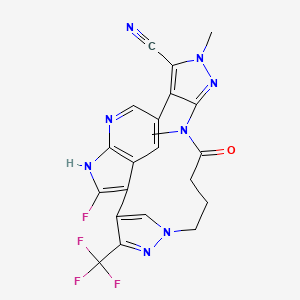
m-PEG14-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG14-amine: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This compound is widely used in research for its role in facilitating the degradation of target proteins through the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG14-amine typically involves the reaction of polyethylene glycol with an amine groupThe reaction is usually carried out in an organic solvent at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like chromatography to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: m-PEG14-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form amide bonds with carboxylic acids
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used
Major Products: The major products formed from these reactions include substituted amines, oxidized or reduced derivatives, and amide-linked compounds .
Aplicaciones Científicas De Investigación
m-PEG14-amine has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the development of new chemical entities.
Biology: The compound is employed in the study of protein-protein interactions and the degradation of target proteins.
Medicine: this compound is used in drug discovery and development, particularly in the design of PROTACs for targeted protein degradation.
Industry: It finds applications in the production of advanced materials and in the formulation of pharmaceuticals
Mecanismo De Acción
The mechanism of action of m-PEG14-amine involves its role as a linker in PROTACs. The compound connects two ligands, one binding to an E3 ubiquitin ligase and the other to a target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The process exploits the cell’s natural protein degradation machinery to selectively remove specific proteins .
Comparación Con Compuestos Similares
- m-PEG11-amine
- m-PEG12-amine
- m-PEG15-amine
Comparison: m-PEG14-amine is unique due to its specific chain length, which provides optimal flexibility and spacing for the ligands in PROTACs. Compared to m-PEG11-amine and m-PEG12-amine, this compound offers a longer chain, which can be advantageous in certain applications. On the other hand, m-PEG15-amine has a slightly longer chain, which may be beneficial in different contexts .
Propiedades
Fórmula molecular |
C27H57NO15 |
|---|---|
Peso molecular |
635.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethoxymethoxymethoxymethanamine |
InChI |
InChI=1S/C27H57NO15/c1-29-2-3-30-4-5-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-25-42-27-43-26-41-24-28/h2-28H2,1H3 |
Clave InChI |
NWQSEXKTHMKURT-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCOCOCOCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


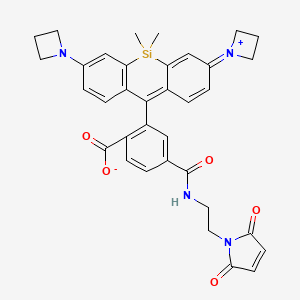
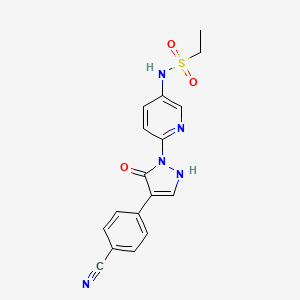
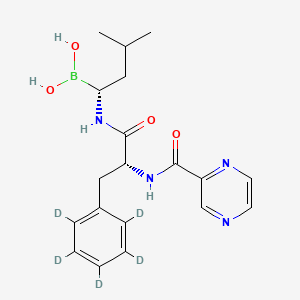

![[Leu3]-Oxytocin](/img/structure/B12424048.png)
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
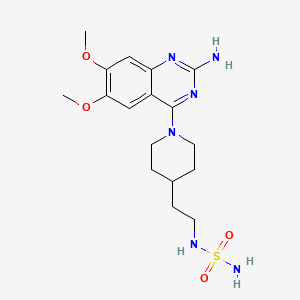
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
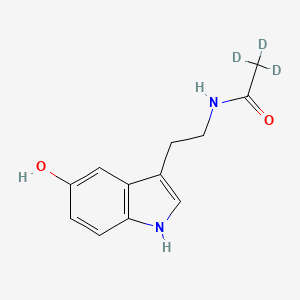
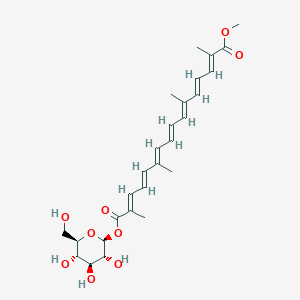
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
